Cas no 57841-07-3 (2-THIOPHENECARBOXYLIC ACID, 4,5-BIS(CHLOROMETHYL)-, ETHYL ESTER)

2-Thiophenecarboxylic acid, 4,5-bis(chloromethyl)-, ethyl ester is a specialized organic compound featuring a thiophene core functionalized with chloromethyl groups at the 4 and 5 positions and an ethyl ester moiety. This structure makes it a valuable intermediate in synthetic chemistry, particularly for constructing heterocyclic frameworks or as a precursor in pharmaceutical and agrochemical applications. The presence of reactive chloromethyl groups allows for further functionalization, enabling the synthesis of complex derivatives. Its ethyl ester group enhances solubility in organic solvents, facilitating handling in various reaction conditions. This compound is particularly useful in cross-coupling reactions and polymer chemistry, where precise molecular modifications are required.
2-THIOPHENECARBOXYLIC ACID, 4,5-BIS(CHLOROMETHYL)-, ETHYL ESTER structure
57841-07-3 structure
Product Name:2-THIOPHENECARBOXYLIC ACID, 4,5-BIS(CHLOROMETHYL)-, ETHYL ESTER
CAS No:57841-07-3
MF:C9H10Cl2O2S
MW:253.145499706268
CID:3279012
PubChem ID:14893918
Update Time:2025-10-23

2-THIOPHENECARBOXYLIC ACID, 4,5-BIS(CHLOROMETHYL)-, ETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • 2-THIOPHENECARBOXYLIC ACID, 4,5-BIS(CHLOROMETHYL)-, ETHYL ESTER
    • ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
    • ethyl 4,5-bis(chloromethyl)-2-thiophenecarboxylate
    • 57841-07-3
    • AKOS021982425
    • ethyl 4,5-bis-(chloromethyl)thiophene-2-carboxylate
    • ALBB-034631
    • Inchi: 1S/C9H10Cl2O2S/c1-2-13-9(12)7-3-6(4-10)8(5-11)14-7/h3H,2,4-5H2,1H3
    • InChI Key: QBIISRPFQMAHGA-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)SC(CCl)=C(CCl)C=1

Computed Properties

  • Exact Mass: 251.9778561Da
  • Monoisotopic Mass: 251.9778561Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 54.5Ų

2-THIOPHENECARBOXYLIC ACID, 4,5-BIS(CHLOROMETHYL)-, ETHYL ESTER Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1973764-250mg
Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
57841-07-3 98%
250mg
¥3063.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1973764-1g
Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
57841-07-3 98%
1g
¥7137.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1973764-5g
Ethyl 4,5-bis(chloromethyl)thiophene-2-carboxylate
57841-07-3 98%
5g
¥18320.00 2024-05-08

Additional information on 2-THIOPHENECARBOXYLIC ACID, 4,5-BIS(CHLOROMETHYL)-, ETHYL ESTER

Recent Advances in the Study of 2-Thiophenecarboxylic Acid, 4,5-Bis(chloromethyl)-, Ethyl Ester (CAS: 57841-07-3)

The compound 2-Thiophenecarboxylic Acid, 4,5-Bis(chloromethyl)-, Ethyl Ester (CAS: 57841-07-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiophene backbone and bis(chloromethyl) substituents, serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Recent studies have explored its potential applications in drug development, particularly in the design of novel anticancer and antimicrobial agents.

One of the key areas of research has focused on the compound's role as a precursor in the synthesis of thiophene-based heterocycles. These heterocycles are known for their broad-spectrum biological activities, including antitumor, antibacterial, and anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Thiophenecarboxylic Acid, 4,5-Bis(chloromethyl)-, Ethyl Ester exhibited potent inhibitory effects against several cancer cell lines, with IC50 values in the low micromolar range. The study highlighted the compound's ability to interfere with key signaling pathways involved in cell proliferation and apoptosis.

In addition to its anticancer potential, recent investigations have also explored the antimicrobial properties of this compound. A research team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that derivatives of 57841-07-3 showed promising activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a potential candidate for the development of new antibiotics.

From a synthetic chemistry perspective, advances in the efficient production and modification of 2-Thiophenecarboxylic Acid, 4,5-Bis(chloromethyl)-, Ethyl Ester have been reported. A 2022 paper in Organic Process Research & Development described an optimized synthetic route that improves yield and reduces byproducts, making the compound more accessible for large-scale pharmaceutical applications. This development is particularly significant given the growing demand for thiophene-based building blocks in drug discovery.

The safety profile and pharmacokinetic properties of this compound and its derivatives have also been subjects of recent investigation. Toxicology studies conducted in 2023 suggest that while the parent compound shows moderate cytotoxicity, carefully designed derivatives can achieve improved selectivity indices between cancerous and normal cells. These findings underscore the importance of structural optimization in developing clinically viable candidates from this chemical scaffold.

Looking forward, researchers anticipate that 2-Thiophenecarboxylic Acid, 4,5-Bis(chloromethyl)-, Ethyl Ester will continue to play a pivotal role in medicinal chemistry. Its unique structural features offer numerous possibilities for derivatization, and ongoing studies are exploring its potential in addressing unmet medical needs, particularly in oncology and infectious diseases. The compound's versatility and the recent methodological advances in its application position it as a valuable tool in the pharmaceutical researcher's arsenal.

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